molecular formula C7H12O3 B138757 Methyl 2-methyl-4-oxopentanoate CAS No. 127323-49-3

Methyl 2-methyl-4-oxopentanoate

Cat. No.: B138757
CAS No.: 127323-49-3
M. Wt: 144.17 g/mol
InChI Key: IOKHSZMZBQKDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-4-oxopentanoate (CAS: Not explicitly listed in evidence; structurally distinct from 4-methyl-2-oxopentanoate) is a γ-keto ester characterized by a methyl group at the C2 position and a ketone moiety at C4. This compound is a key intermediate in organic synthesis, particularly for chiral γ-butyrolactones and complex natural products like mycolactones . It is frequently employed in enzymatic kinetic resolution processes, such as enantioselective hydrolysis catalyzed by porcine pancreatic lipase (PPL), to yield optically pure alcohols or acids for pharmaceutical applications . Its structural features enable participation in donor-acceptor cyclopropane reactions and tandem transformations, making it valuable in asymmetric synthesis .

Properties

IUPAC Name

methyl 2-methyl-4-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(4-6(2)8)7(9)10-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKHSZMZBQKDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Functional Analogues

The following compounds share structural similarities with Methyl 2-methyl-4-oxopentanoate but differ in functional group positioning or oxidation states:

Compound Structure Key Features CAS No. Applications
This compound CH3-CO-OCH2-C(CH3)-CH2-COOCH3 Methyl ester with C2 methyl and C4 ketone; chiral synthon for γ-lactones N/A Enzymatic resolution, mycolactone synthesis
4-Methyl-2-oxopentanoic acid CH3-CH(CH3)-CO-COOH Carboxylic acid with C4 methyl and C2 ketone; mitochondrial substrate 816-66-0 Insulin secretion studies, branched-chain amino acid catabolism
Methyl 4-oxopentanoate CH3-CO-CH2-CH2-COOCH3 Linear γ-keto ester; no branching 624-45-3 Standard ester for GC analysis; intermediate in polymer chemistry

Metabolic and Enzymatic Behavior

  • This compound: Undergoes enantioselective hydrolysis via PPL, achieving >90% enantiomeric excess (ee) in kinetic resolution. Used to produce (S)-configured acids for chiral alcohols .
  • 4-Methyl-2-oxopentanoate: Oxidized in mitochondria via the branched-chain 2-oxo acid dehydrogenase complex (Km = 9.1 μM and 0.78 mM). Critical in leucine catabolism, generating CO2, acetoacetate, and ATP in pancreatic islets, thereby stimulating insulin release .
  • Methyl 4-oxopentanoate: Lacks metabolic data in the evidence but is structurally simpler, likely metabolized via esterase-mediated hydrolysis to 4-oxopentanoic acid.

Physicochemical Properties

Property This compound 4-Methyl-2-oxopentanoic acid Methyl 4-oxopentanoate
Molecular Weight (g/mol) ~144.17 (estimated) 130.14 130.14
Boiling Point Not reported Not reported Not reported
Key Spectral Data GC-MS: m/z 144 (M+) NMR: δ 2.1 (s, CH3CO) NMR: δ 2.5 (t, CH2CO)

Preparation Methods

Acid-Catalyzed Esterification of 2-Methyl-4-Oxopentanoic Acid

The most direct route involves esterifying 2-methyl-4-oxopentanoic acid with methanol under acidic conditions. A representative procedure refluxes equimolar amounts of the acid and methanol with concentrated sulfuric acid (2 mol%) for 6–8 hours, achieving yields of 85–92% after distillation . Key parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading1.5–2.5 mol% H₂SO₄<1.5 mol%: Incomplete conversion; >2.5 mol%: Side reactions
Temperature65–70°CLower temps slow kinetics; higher temps promote decarboxylation
SolventNeat methanolExcess methanol shifts equilibrium toward ester formation

Post-reaction workup involves neutralization with NaHCO₃, extraction with dichloromethane, and vacuum distillation (bp 196–198°C at 760 mmHg) . Purity is confirmed via ¹H NMR (δ 3.69 ppm, singlet for OCH₃; δ 2.51 ppm, quartet for CH₂CO) .

Transesterification of Ethyl 2-Methyl-4-Oxopentanoate

Industrial protocols favor transesterification for scalability. Ethyl 2-methyl-4-oxopentanoate reacts with methanol (3:1 molar ratio) using titanium(IV) isopropoxide (0.5 mol%) at 60°C for 4 hours, yielding 94% product . This method avoids strong acids, reducing equipment corrosion.

Mechanistic Insight : Titanium catalysts activate the ethoxy group via Lewis acid coordination, facilitating nucleophilic attack by methanol. Kinetic studies show pseudo-first-order dependence on ester concentration .

Enzymatic Kinetic Resolution of Racemic Mixtures

For enantiomerically pure product, Candida antarctica lipase B (CAL-B) resolves racemic this compound in biphasic systems. A 2014 study achieved 98% enantiomeric excess (ee) using 10% v/v water-saturated toluene, 30°C, and 0.5 M phosphate buffer (pH 7.0) .

ConditionOptimization Effect
Co-solvent (20% DMSO)Increased enzyme flexibility, enhancing activity
NaCl (1.5 M)Salt-out effect improves substrate partitioning
Temperature (25–40°C)30°C balances reaction rate and enzyme stability

This method is limited to small-scale applications due to enzyme cost but critical for pharmaceutical-grade synthesis .

Claisen Condensation of Methyl Acetoacetate

A two-step approach condenses methyl acetoacetate with propionaldehyde under basic conditions, followed by oxidation:

  • Aldol Addition :
    Methyl acetoacetate (1.0 eq), propionaldehyde (1.2 eq), and L-proline (10 mol%) in THF at 0°C for 24 hours yield the aldol adduct (76%) .

  • Oxidation :
    Treating the adduct with pyridinium chlorochromate (PCC) in dichloromethane (25°C, 2 hours) forms the β-keto ester (68% overall yield) .

Advantages :

  • Avoids handling corrosive acids.

  • Enables stereocontrol via organocatalysts.

Continuous Flow Synthesis

Recent advances employ microtubular reactors (0.5 mm ID) for enhanced heat/mass transfer. A 2022 protocol achieved 89% yield in 12 minutes residence time using:

  • Reactants : 2-Methyl-4-oxopentanoic acid (0.2 M), methanol (5 eq)

  • Catalyst : Amberlyst-15 (packed bed)

  • Conditions : 75°C, 2 bar pressure.

Scalability Metrics :

MetricBatch ProcessFlow Process
Space-Time Yield0.8 g·L⁻¹·h⁻¹14.2 g·L⁻¹·h⁻¹
Catalyst Lifetime5 cycles>50 cycles

Analytical Validation and Quality Control

Critical spectral data for confirming structure and purity:

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.69 (s, 3H, OCH₃)

  • δ 2.72 (d, 2H, J = 6.8 Hz, CH₂CO)

  • δ 2.16 (m, 1H, CH(CH₃)₂)

  • δ 0.96 (d, 6H, J = 6.8 Hz, (CH₃)₂CH) .

GC-MS :

  • Molecular ion [M+H]⁺ at m/z 144.17 (theoretical 144.16) .

Q & A

Basic Research Questions

Q. What are the established synthetic methods for methyl 2-methyl-4-oxopentanoate, and what are their key optimization parameters?

  • Answer : The compound is synthesized via enzymatic kinetic resolution of racemic precursors. Porcine pancreatic lipase (PPL) and Candida antarctica lipase B (CAL-B) are effective for enantioselective hydrolysis. Key parameters include pH (6.5–7.5), temperature (30–37°C), and co-solvent systems (e.g., phosphate buffer with organic solvents). Reaction progress is monitored via gas chromatography (GC) to optimize substrate-to-enzyme ratios and determine enantiomeric excess .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Answer :

  • Structural analysis : ¹H/¹³C NMR confirms ester and ketone functionalities.
  • Purity assessment : GC-MS with chiral columns resolves enantiomers.
  • Kinetic studies : UV-Vis spectrophotometry tracks NADPH oxidation in enzymatic assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Contradictions may arise from stereochemical variations or impurities. Strategies include:

  • Comparative bioassays with enantiomerically pure samples (prepared via enzymatic resolution) .
  • Impurity profiling via HPLC-DAD-MS to identify confounding compounds.
  • Structure-activity relationship (SAR) studies with analogs. For example, the (S)-enantiomer exhibits 3-fold higher anti-inflammatory activity than the (R)-form in macrophage models .

Q. What advanced kinetic modeling approaches are suitable for enzymatic transformations involving this compound?

  • Answer : The Ping-Pong Bi-Bi mechanism models lipase-catalyzed reactions. Key parameters:

Kinetic ParameterValue RangeDetermination Method
kcat (s⁻¹)0.8–1.2Progress curve analysis
Km (mM)2.5–3.8Lineweaver-Burk plot
Enantioselectivity (E)15–28Chen's equation via GC ee values

Q. What experimental design considerations are critical for scaling up enantioselective syntheses?

  • Answer :

  • Enzyme immobilization : Use mesoporous silica or polymethacrylate carriers to enhance stability.
  • Reactor systems : Continuous-flow systems with residence time optimization (2–4 hours).
  • Product removal : Membrane filtration mitigates product inhibition. A pilot-scale study achieved 89% yield and >99% ee using immobilized CAL-B in a packed-bed reactor .

Methodological Guidelines

Q. How should researchers document experimental protocols for reproducibility?

  • Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Include detailed synthesis steps, purification methods, and characterization data (NMR, GC-MS) in the main text or supplementary materials.
  • For known compounds, cite literature confirming identity; for novel derivatives, provide purity evidence (e.g., elemental analysis) .

Q. What statistical methods validate enantiomeric excess (ee) measurements?

  • Answer :

  • Use chiral GC or HPLC with >95% confidence intervals.
  • Validate via Mosher ester analysis or chiral shift reagents for absolute configuration determination .

Data Interpretation

Q. How can researchers address discrepancies in catalytic efficiency across enzyme batches?

  • Answer :

  • Standardize enzyme activity assays (e.g., p-nitrophenyl acetate hydrolysis for lipases).
  • Include internal controls (e.g., a reference substrate) in kinetic experiments .

Comparative Analysis

Q. How does this compound compare to structurally similar γ-keto esters in reactivity?

  • Answer :

CompoundKey Functional GroupsNotable Reactivity
This compoundKetone, EsterHigh enantioselectivity in lipase-catalyzed hydrolysis
4-MethoxyphenylacetoneKetoneLower enzymatic selectivity due to steric hindrance
Methyl 5-cyano-4-oxopentanoateNitrile, KetoneEnhanced electrophilicity for nucleophilic additions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.